Dichlorprop

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

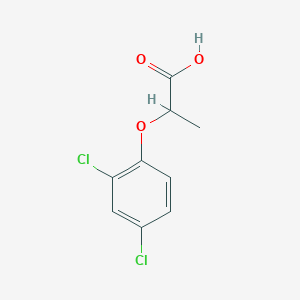

Dichlorprop, a chlorophenoxy herbicide, is similar in structure to 2,4-D . It is used to kill annual and perennial broadleaf weeds . The primary target of this compound is the plant’s growth system. It acts as a synthetic auxin, a type of plant hormone, and is absorbed through the leaves and translocated to the meristems of the plant .

Mode of Action

This compound’s mode of action involves inducing uncontrolled growth in susceptible plants, eventually leading to their death . It is thought to increase cell wall plasticity, biosynthesis of proteins, and the production of ethylene . The abnormal increase in these processes results in abnormal and excessive cell division and growth, damaging vascular tissue . The most susceptible tissues are those that are undergoing active cell division and growth .

Biochemical Pathways

This interference is likely linked to the disruption of normal auxin activity, which plays a crucial role in plant cell growth and differentiation .

Pharmacokinetics

The concentrations of this compound and its leucine conjugate in serum and bile of rats have been determined at different periods after a single oral dosage of these compounds . From the results, it can be concluded that this compound is excreted by active renal mechanisms . It is suggested that the leucinate is excreted more by the biliary route .

Result of Action

The result of this compound’s action is the death of the targeted weeds. By inducing uncontrolled growth, the herbicide causes the plant to essentially grow itself to death . This makes this compound an effective tool for controlling unwanted vegetation.

Action Environment

This compound is a post-emergence, selective herbicide with a moderate aqueous solubility and is volatile . Environmental factors such as soil type, temperature, and moisture levels can influence the efficacy and stability of this compound .

Wissenschaftliche Forschungsanwendungen

Dichlorprop hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Herbizidwirkung und zum Umweltverhalten verwendet.

Medizin: Obwohl es in erster Linie ein Herbizid ist, wurden die chiralen Eigenschaften von this compound für potenzielle pharmazeutische Anwendungen untersucht.

Wirkmechanismus

This compound übt seine herbizide Wirkung aus, indem es die Wirkung natürlicher Pflanzenhormone namens Auxine nachahmt. Es erhöht die Zellwandplastizität, die Biosynthese von Proteinen und die Produktion von Ethylen, was zu abnormaler und übermäßiger Zellteilung und Wachstum führt. Dies schädigt das Gefäßgewebe anfälliger Pflanzen, insbesondere solcher, die sich in der aktiven Zellteilung und im Wachstum befinden . Das primäre molekulare Ziel ist die Acetyl-CoA-Carboxylase, ein Enzym, das für die Fettsäurebiosynthese in Pflanzen entscheidend ist .

Biochemische Analyse

Biochemical Properties

Dichlorprop interacts with various enzymes and proteins within biochemical reactions. It is thought to increase cell wall plasticity, biosynthesis of proteins, and the production of ethylene . These interactions result in abnormal and excessive cell division and growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing abnormal and excessive cell division and growth, damaging vascular tissue . This is particularly evident in tissues undergoing active cell division and growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to certain biomolecules, leading to an increase in cell wall plasticity, protein biosynthesis, and ethylene production . This results in abnormal cell division and growth, damaging vascular tissue .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The first signs of toxicity in animals given daily doses of this compound were effects on the liver, kidneys, and red blood cells (anemia). Observations in dogs at high doses also included diarrhea and gastrointestinal ulcers .

Vorbereitungsmethoden

Dichlorprop kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2,4-Dichlorphenol mit Chloressigsäure in Gegenwart einer Base, wie z. B. Natriumhydroxid, um den entsprechenden Ester zu bilden. Dieser Ester wird dann hydrolysiert, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten oft kontinuierliche Prozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise beinhaltet ein kontinuierliches automatisches Herstellungsverfahren die Reaktion von 1,2,3-Trichlorpropan mit einem Katalysator und flüssiger Natronlauge, um this compound zu produzieren .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumhydroxid.

Analyse Chemischer Reaktionen

Dichlorprop undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Vergleich Mit ähnlichen Verbindungen

Dichlorprop ähnelt anderen Chlorphenoxyherbiziden, wie z. B.:

2,4-D (2,4-Dichlorphenoxyessigsäure): Beide Verbindungen werden zur Bekämpfung von breitblättrigen Unkräutern eingesetzt, aber this compound ist aufgrund seiner chiralen Natur selektiver.

MCPA (2-Methyl-4-chlorphenoxyessigsäure): Ein weiteres Chlorphenoxyherbizid mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.

Mecoprop (2-(4-Chlor-2-methylphenoxy)propansäure): Ähnlich in Struktur und Funktion, aber mit einer Methylgruppen-Substitution. Die Einzigartigkeit von this compound liegt in seiner chiralen Natur, die eine selektive Verwendung des R-Enantiomers ermöglicht, was es im Vergleich zu seinem racemischen Gemisch effektiver und umweltfreundlicher macht.

Biologische Aktivität

Dichlorprop, a herbicide belonging to the phenoxyacetic acid family, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its mechanism of action, pharmacokinetics, toxicity profiles, and environmental interactions. This article provides a comprehensive overview of these aspects, supported by data tables and relevant research findings.

This compound functions as a selective herbicide by mimicking the action of plant hormones, specifically auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The compound primarily affects the growth processes in dicotyledonous plants while having minimal effects on monocots.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been extensively studied. Key findings include:

- Absorption : After oral administration in rats, this compound is rapidly absorbed, with over 87% being excreted in urine within 48 hours. The peak plasma concentration occurs approximately 3 hours post-administration .

- Metabolism : this compound is metabolized into several metabolites, with the primary metabolite being this compound acid. Minor metabolites have also been detected but not fully characterized .

- Excretion : The majority of the administered dose is eliminated within the first 24 hours, primarily through urine .

Toxicity Profiles

This compound exhibits moderate acute toxicity when ingested and low toxicity via dermal exposure. Key points regarding its toxicity include:

- Acute Toxicity : The compound has a moderate oral LD50 value in rats, indicating potential risks upon ingestion. It is classified as a severe eye irritant but not a skin sensitizer .

- Chronic Toxicity : Long-term studies have identified target organs affected by this compound as the kidneys and liver. Notably, chronic exposure has resulted in reduced body weight and food consumption in animal models .

- Reproductive and Developmental Effects : Studies have shown that high doses can lead to reproductive toxicity, including reduced fertility and increased pup mortality in rats .

Environmental Impact

This compound's environmental behavior is crucial for understanding its ecological risks:

- Photodegradation : Research indicates that this compound can undergo photodegradation in aquatic environments, with a half-life of approximately 7.5 hours under simulated sunlight conditions .

- Soil Persistence : Studies on soil dissipation rates reveal that the (S)-enantiomer of this compound dissipates more rapidly than the (R)-enantiomer .

Case Studies

Several studies highlight the biological activity and ecological implications of this compound:

- Chronic Toxicity Study in Mice :

- Developmental Toxicity Study :

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | >87% |

| Peak Plasma Concentration | 3 hours post-administration |

| Half-Life | ~4 hours |

| Major Metabolite | This compound acid |

Table 2: Toxicity Profile Overview

| Type | Acute Toxicity | Chronic Toxicity | Reproductive Effects |

|---|---|---|---|

| Oral LD50 | Moderate | Reduced body weight | Reduced fertility |

| Dermal Exposure | Low | Kidney & liver damage | Increased pup mortality |

| Eye Irritation | Severe |

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3, Array | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020440 | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

204 °C o.c. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42, Relative density (water = 1): 1.4 | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |

CAS No. |

120-36-5 | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7YV2RKO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

117.5 °C, 117-118 °C | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Dichlorprop exhibit enantioselective toxicity?

A1: Yes, research indicates that the (R)-enantiomer of this compound is generally more active than the (S)-enantiomer. [, , , , , , ] This enantioselectivity is observed in various aspects, including uptake, degradation, and phytotoxic effects. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H8Cl2O3, and its molecular weight is 235.06 g/mol. []

Q3: Are there spectroscopic methods to characterize this compound?

A3: Yes, researchers have employed UV differential spectrophotometry and fluorescence spectrophotometry to study the interaction of this compound with enzymes like lipase. [] These techniques help in understanding the binding affinity and chiral interactions of this compound.

Q4: How persistent is this compound in the environment?

A4: this compound exhibits varying persistence depending on factors like soil type and moisture. [, , , ] In moist soils, average half-lives can range from 10 to 12 days. [, , ] Degradation is significantly slower in air-dried soils. [, ]

Q5: Is the degradation of this compound enantioselective?

A5: Yes, studies confirm that the degradation of this compound in soil is enantioselective, with the (S)-enantiomer generally degrading faster than the (R)-enantiomer. [, , ] This suggests the involvement of microbial activity in the degradation process. [, , ]

Q6: Can this compound leach into groundwater?

A6: Yes, this compound has the potential to leach into groundwater, particularly in structured soils with macropore flow. [, ] Factors like soil type, irrigation practices, and application rate influence the extent of leaching. [, ]

Q7: Does chitosan affect the bioavailability of this compound enantiomers?

A7: Research suggests that the presence of chitosan, a natural polysaccharide, can alter the enantioselective bioavailability of this compound to algae (Chlorella pyrenoidosa). [] This alteration is likely due to the differential interaction of chitosan with the two enantiomers. []

Q8: What analytical methods are commonly used for this compound determination?

A8: Common techniques include:

- Gas Chromatography (GC): Used for analyzing this compound residues in soil after extraction. []

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection or tandem mass spectrometry (MS/MS) for analyzing this compound enantiomers and metabolites in various matrices, including tea samples and wheat. [, ]

- Capillary Zone Electrophoresis (CZE): Utilized with a chiral reagent, heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin, for separating and analyzing this compound enantiomers in soil samples. []

Q9: What are some applications of immunoassays for this compound detection?

A9: Enzyme-linked immunosorbent assays (ELISAs) and polarization fluorescence immunoassays (PFIAs) have been developed for sensitive and selective detection of this compound. [, ] These methods offer rapid screening capabilities and are being explored for analyzing this compound residues in food samples like apples. [, ]

Q10: Have fluorescence-based techniques been used for this compound analysis?

A10: Yes, researchers have explored polarization fluorescence immunoassays (PFIA) and phase-modulation fluorescence lifetime immunoassays for this compound detection. [, ] These methods utilize the differences in fluorescence properties between free and antibody-bound fluorescently labeled this compound to enable quantification. [, ]

Q11: Are there voltammetric methods available for this compound determination?

A11: Yes, researchers have developed adsorptive stripping square wave voltammetric methods for analyzing this compound methyl ester. [] These techniques offer a sensitive approach for quantifying this compound in various matrices. []

Q12: What additives enhance this compound efficacy?

A12: Ammonium sulphate consistently enhances the phytotoxicity of this compound in both greenhouse and field settings. [] Other additives like neutralized phosphoric acid and certain inorganic salts have also shown potential for increasing its effectiveness. []

Q13: Are there any reported antagonistic effects with additives?

A13: Yes, while certain acids like orthophosphoric acid can individually enhance this compound's effect, three-way mixtures of an acid, ammonium sulphate, and this compound can exhibit antagonistic effects in the field. []

Q14: How does the application method affect this compound's efficacy?

A14: Studies show that conventional hydraulic nozzle applications at higher volumes (150-200 L/ha) are generally more effective than rotary atomizer applications at very low volumes (15 L/ha). [, ] Additionally, simulated rainfall immediately after spraying can significantly reduce this compound activity, while a rain-free interval of a few hours after application can enhance its effectiveness when combined with additives like ammonium sulphate. []

Q15: Are there controlled release formulations of this compound?

A15: Yes, researchers have successfully developed this compound-intercalated Zn/Al-layered double hydroxide (LDH) nanohybrids for controlled release. [, ] These formulations demonstrate a dependence of this compound release on the concentration of incoming ionic species, suggesting potential for tuning release profiles. [, ]

Q16: Are there any known cases of herbicide resistance to this compound?

A16: While not explicitly addressed in these studies, herbicide resistance is a growing concern. Further research is needed to understand the potential for resistance development to this compound and its implications for weed management.

Q17: What is the historical context of this compound use?

A17: this compound has been used as a herbicide for several decades, with research dating back to the mid-20th century. [, , ] Early studies focused on its persistence, efficacy on different weed species, and potential for environmental contamination. [, , ] Over time, research has expanded to explore its enantioselectivity, degradation pathways, and the development of more environmentally friendly formulations. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.